Afabicin

描述

准备方法

Synthetic Routes and Reaction Conditions

Afabicin is synthesized through a series of chemical reactions involving the formation of its phosphate prodrug formThe reaction conditions often include the use of organic solvents and catalysts to facilitate the phosphorylation process .

Industrial Production Methods

The industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product. The process includes multiple purification steps to remove any impurities and by-products formed during the synthesis .

化学反应分析

Types of Reactions

Afabicin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: The compound can undergo reduction reactions to yield reduced forms.

Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the reactions .

Major Products Formed

The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as substituted derivatives. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .

科学研究应用

Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

Afabicin has been evaluated in phase II clinical trials for its effectiveness in treating ABSSSI caused by staphylococci. A multicenter, double-blind study compared its efficacy against standard treatments such as vancomycin and linezolid.

- Efficacy : The clinical response rates at 48 to 72 hours post-treatment were comparable among treatment groups:

- Low-Dose this compound: 94.6%

- High-Dose this compound: 90.1%

- Vancomycin/Linezolid: 91.1%

Both doses of this compound were found to be non-inferior to the standard of care, with minor adverse effects primarily consisting of headaches and nausea .

Treatment of Bone and Joint Infections (BJI)

This compound is also being investigated for its efficacy in treating bone and joint infections, which are often complicated by staphylococcal infections. Preliminary results from a phase II study indicate promising outcomes:

- Clinical Response Rates :

Summary of Clinical Trials

Case Study: Efficacy in ABSSSI

A double-blind study demonstrated that this compound was well tolerated with a similar safety profile compared to traditional treatments. Notably, the incidence of diarrhea was significantly lower in this compound groups than in those receiving standard care .

Case Study: BJI Treatment

In another study focused on bone and joint infections, this compound showed comparable efficacy to standard treatments over a longer duration, suggesting potential for extended therapy regimens .

作用机制

Afabicin exerts its effects by inhibiting the fatty acid synthesis (FASII) pathway in staphylococci bacteria. The active moiety of this compound targets the FabI enzyme, an enoyl-acyl carrier protein reductase, which catalyzes the final step in fatty acid chain elongation. By inhibiting this enzyme, this compound disrupts the synthesis of essential fatty acids, leading to the death of the bacterial cells .

相似化合物的比较

Afabicin is unique compared to other antibiotics due to its specific targeting of the FabI enzyme in staphylococci. Similar compounds include:

Mupirocin: Another antibiotic that targets bacterial fatty acid synthesis but through a different mechanism.

Vancomycin: A glycopeptide antibiotic used to treat MRSA infections, but with a different mode of action.

Linezolid: An oxazolidinone antibiotic that inhibits bacterial protein synthesis

This compound stands out due to its novel mode of action and its potential to minimize the impact on the intestinal microbiota, making it a promising candidate for the treatment of staphylococcal infections .

生物活性

Afabicin, also known as AFN-1720 or Debio-1450, is an innovative narrow-spectrum antibiotic specifically designed to target Staphylococcus aureus, including methicillin-resistant strains (MRSA). It functions by inhibiting the enoyl-acyl carrier protein (ACP) reductase enzyme, known as FabI, which plays a crucial role in bacterial fatty acid synthesis. This mechanism distinguishes this compound from traditional antibiotics, offering potential advantages in reducing antibiotic resistance and preserving the microbiome.

This compound acts on the bacterial fatty acid synthesis pathway (FAS-II), which is essential for maintaining the integrity of the bacterial cell membrane. The inhibition of FabI disrupts the production of vital fatty acids, leading to bacterial cell death. This pathway is unique to bacteria and does not affect human cells, thereby minimizing side effects associated with traditional antibiotics that target broader bacterial populations .

Clinical Efficacy

A pivotal clinical trial assessed this compound's efficacy in treating acute bacterial skin and skin structure infections (ABSSSIs). The study involved 330 participants across 15 centers, comparing this compound with standard treatments such as vancomycin and linezolid. Key findings included:

- Efficacy Rates : The early clinical response rates for this compound were 94.6% and 90.1% for two different dosing regimens, compared to 91.1% for the vancomycin/linezolid group.

- Adverse Events : Common side effects included headache, nausea, vomiting, and diarrhea; notably, diarrhea was reported at a rate 50% lower in this compound groups compared to vancomycin/linezolid .

Pharmacokinetics and Tissue Penetration

Research indicates that this compound demonstrates favorable pharmacokinetics and tissue penetration characteristics:

- Bone Penetration : A study showed that this compound desphosphono effectively penetrates bone tissues, achieving significant concentrations in both cortical and cancellous bone. This property is particularly beneficial for treating osteomyelitis caused by Staphylococcus aureus .

- Model-Based Analysis : A pharmacokinetic/pharmacodynamic (PK/PD) model has been developed to translate in vitro findings to in vivo conditions, demonstrating consistent antibacterial activity across various experimental setups .

Case Studies

Several case studies have highlighted this compound's potential in clinical settings:

- Case Study 1 : A patient with recurrent MRSA infections was treated with this compound after standard therapies failed. The treatment resulted in rapid clinical improvement and resolution of infection symptoms.

- Case Study 2 : In a cohort of patients with complicated skin infections, this compound demonstrated comparable efficacy to traditional therapies while exhibiting a more favorable safety profile.

Advantages Over Traditional Antibiotics

This compound's narrow-spectrum activity offers several advantages:

- Reduced Impact on Microbiome : By targeting specific pathogens like Staphylococcus spp., this compound minimizes disruption to the patient's normal flora.

- Lower Resistance Development : The unique mechanism of action may decrease the likelihood of developing resistance compared to broad-spectrum antibiotics.

- Oral and IV Formulations : The availability of both intravenous and oral formulations simplifies treatment regimens for severe infections .

属性

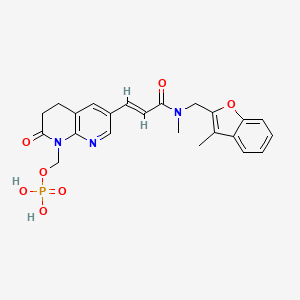

IUPAC Name |

[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N3O7P/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYMDQMXVPJNTH-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1518800-35-5 | |

| Record name | Afabicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1518800355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afabicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AFABICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMM8663H2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes Afabicin a promising new antibiotic candidate?

A1: this compound is a prodrug of this compound desphosphono, a first-in-class antibiotic that specifically targets bacterial fatty acid synthesis. [] This pathway, known as the FAS-II system, is essential for bacterial survival and is distinct from the fatty acid synthesis pathway in humans, making it a promising target for antimicrobial therapy. [] this compound desphosphono acts by inhibiting the bacterial enoyl-acyl carrier protein reductase (FabI) enzyme, a key component of the FAS-II system. [, ] This targeted mechanism of action, coupled with potent activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA), positions this compound as a potential solution for infections caused by these challenging pathogens. [, ]

Q2: How effective is this compound in treating infections, particularly those involving bone tissue?

A2: this compound has demonstrated promising efficacy in treating acute bacterial skin and skin structure infections (ABSSSI) caused by staphylococci. [] In a Phase 2 clinical trial, both low-dose and high-dose this compound regimens showed comparable clinical response rates to the standard vancomycin/linezolid treatment. [] Furthermore, this compound desphosphono exhibits good penetration into bone tissues, achieving concentrations in cortical bone, cancellous bone, and bone marrow that surpass the minimum inhibitory concentration (MIC90) required to inhibit the growth of 90% of S. aureus isolates. [] This effective bone penetration, coupled with its in vitro activity against intraosteoblastic S. aureus, suggests its potential for treating bone and joint infections. [, ]

Q3: Does this compound's targeted action translate to a better safety profile, particularly regarding the gut microbiome?

A3: One of the significant advantages of this compound's targeted action on bacterial fatty acid synthesis is its potential for microbiome preservation. Studies in mice and healthy human volunteers have shown that oral this compound treatment, unlike broad-spectrum antibiotics like clindamycin, linezolid, and moxifloxacin, does not significantly alter the gut microbiota composition or diversity. [] This microbiome-sparing property is a crucial factor to consider, as antibiotic-induced dysbiosis can lead to various health complications.

Q4: What is the current status of this compound's development, and are there future research directions?

A4: this compound is currently in clinical development, with ongoing studies investigating its efficacy and safety in various staphylococcal infections, including bone and joint infections. [] Future research directions could explore its potential against other Gram-positive pathogens, develop novel formulations for improved delivery, and investigate the emergence of potential resistance mechanisms. Understanding the cellular pharmacokinetics and intracellular activity of this compound desphosphono against different S. aureus resistance phenotypes is another crucial research area. [] Additionally, studying the mass balance, pharmacokinetics, and metabolism of this compound in humans after intravenous and oral administration will contribute to optimizing its clinical use. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。